Nardin

Description

Properties

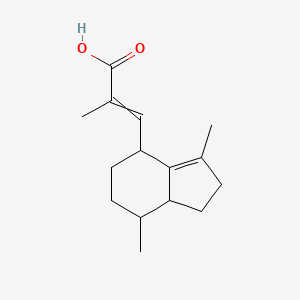

IUPAC Name |

3-(3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9-4-6-12(8-11(3)15(16)17)14-10(2)5-7-13(9)14/h8-9,12-13H,4-7H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBNTWHYQKGEIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=C(CCC12)C)C=C(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859821 | |

| Record name | 3-(3,7-Dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-2-methylprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Heart of the Matter: An In-depth Technical Guide to Naringin Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the naringin (B1676962) biosynthesis pathway in plants, a critical route for the production of this medicinally important flavonoid. This document details the core enzymatic steps, intermediates, and regulatory networks, presenting quantitative data, experimental protocols, and visual representations to facilitate a deeper understanding and further research in the field.

The Naringin Biosynthesis Pathway: A Step-by-Step Elucidation

Naringin, a flavanone (B1672756) glycoside, is synthesized via the phenylpropanoid pathway. This multi-step enzymatic process begins with the amino acid L-phenylalanine and culminates in the formation of naringin. The pathway can be broadly divided into the general phenylpropanoid pathway and the flavonoid-specific branch leading to naringin.

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA through the sequential action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[1][2]

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[1][2]

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[1][2]

This activated intermediate, p-coumaroyl-CoA, serves as a crucial branch point, directing carbon flux into various specialized metabolic pathways, including flavonoid biosynthesis.

The subsequent steps are specific to the formation of the flavanone core and its glycosylation:

-

Chalcone (B49325) Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[1][2] CHS is a pivotal regulatory point in the flavonoid pathway.[1]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone into (2S)-naringenin, the aglycone of naringin.[1][2]

-

Flavanone 7-O-Glucosyltransferase (F7GT): Transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of naringenin, forming prunin (B191939) (naringenin-7-O-glucoside).[3]

-

Flavanone 7-O-Glucoside 2''-O-Rhamnosyltransferase: Finally, a rhamnose sugar is added to the glucose of prunin from UDP-rhamnose, yielding naringin.

Below is a diagrammatic representation of the naringin biosynthesis pathway.

Quantitative Data on Key Enzymes and Metabolites

The efficiency of the naringin biosynthesis pathway is governed by the kinetic properties of its enzymes and the concentration of its intermediates. This section summarizes available quantitative data to provide a clearer picture of the pathway's dynamics.

Enzyme Kinetic Parameters

The following table presents the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for key enzymes in the naringin biosynthesis pathway. These parameters are crucial for understanding enzyme-substrate affinity and catalytic efficiency.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 38 - 270 | N/A | Various Plants |

| 4-Coumarate-CoA Ligase (4CL) | p-Coumaric acid | 10.49 - 93.99 | N/A | Morus alba, Marchantia paleacea[4][5] |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | 1.5 - 10 | 0.03 - 1.67 | Various Plants |

| Chalcone Isomerase (CHI) | Naringenin Chalcone | 3 - 30 | 25 - 183 | Various Plants |

| Flavanone 7-O-Glucosyltransferase | Naringenin | 62 | N/A | Citrus paradisi[6] |

| Flavanone 7-O-Glucoside 2''-O-Rhamnosyltransferase | Prunin | 2.4 | N/A | Citrus paradisi (pummelo)[1] |

Metabolite Concentrations

The concentration of naringin and its precursors can vary significantly depending on the plant species, tissue type, and developmental stage. The table below provides a summary of reported concentrations in Citrus species.

| Metabolite | Plant/Tissue | Developmental Stage | Concentration |

| Naringin | Citrus paradisi (Grapefruit) Albedo | Early | 940.26 mg/100g DW[1] |

| Naringin | Citrus sinensis (Orange) Albedo | Early | 791.17 mg/100g DW[1] |

| Naringin | Citrus reticulata (Mandarin) Albedo | Early | 602.10 mg/100g DW[1] |

| Naringin | Citrus paradisi (Grapefruit) Pulp | Early | 449.96 mg/100g FW |

| Naringin | Citrus paradisi (Grapefruit) Pulp | Late | 352.61 mg/100g FW |

| Naringenin | Citrus paradisi (Grapefruit) Albedo | N/A | 4.63 µg/g |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of naringin biosynthesis.

Enzyme Assays

This assay measures the formation of cinnamic acid from L-phenylalanine by monitoring the increase in absorbance at 290 nm.

Materials:

-

Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol.

-

Substrate Solution: 50 mM L-phenylalanine in extraction buffer.

-

Enzyme extract.

Procedure:

-

Prepare a reaction mixture containing 1.5 mL of extraction buffer and 0.5 mL of enzyme extract.

-

Pre-incubate the mixture at 40°C for 5 minutes.

-

Initiate the reaction by adding 1 mL of the substrate solution.

-

Incubate the reaction mixture at 40°C for 60 minutes.

-

Stop the reaction by adding 0.1 mL of 5 N HCl.

-

Measure the absorbance of the mixture at 290 nm against a blank (reaction mixture without the enzyme).

-

Enzyme activity is calculated based on the change in absorbance, using the molar extinction coefficient of cinnamic acid.

This assay measures the formation of naringenin chalcone by monitoring the increase in absorbance at 370 nm.

Materials:

-

Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5).

-

Substrate Solutions: 10 mM p-coumaroyl-CoA and 30 mM malonyl-CoA.

-

Enzyme extract.

Procedure:

-

Prepare a reaction mixture containing 885 µL of assay buffer, 5 µL of p-coumaroyl-CoA solution, and 100 µL of enzyme extract.

-

Pre-incubate the mixture at 30°C for 2 minutes.

-

Initiate the reaction by adding 10 µL of malonyl-CoA solution.

-

Monitor the increase in absorbance at 370 nm for 1-2 minutes.

-

Enzyme activity is calculated from the initial linear rate of the reaction.

Quantification of Naringin and its Precursors by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of flavonoids.

Sample Preparation:

-

Freeze-dry plant tissue and grind to a fine powder.

-

Extract a known weight of the powder with 80% methanol.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm filter.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength specific for the compounds of interest (e.g., 280 nm for naringin and naringenin).

-

Quantification: Based on a standard curve generated with known concentrations of authentic standards.

The workflow for quantifying naringin using HPLC is depicted below.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

qPCR is used to quantify the expression levels of the genes encoding the enzymes of the naringin biosynthesis pathway.

Procedure:

-

RNA Extraction: Isolate total RNA from plant tissue using a suitable kit or protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using gene-specific primers for the target genes (e.g., PAL, CHS, CHI) and a reference gene (e.g., actin or ubiquitin) for normalization. The reaction mixture typically contains cDNA, primers, and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

Regulatory Signaling Pathways

The biosynthesis of naringin is tightly regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stimuli. Light and phytohormones are two of the most significant factors influencing the expression of genes in the phenylpropanoid and flavonoid pathways.

Light Signaling

Light, particularly UV-B and blue light, is a potent inducer of flavonoid biosynthesis. Light signals are perceived by photoreceptors, which in turn activate a cascade of transcription factors that upregulate the expression of key biosynthetic genes like CHS and CHI.

The diagram below illustrates a simplified light signaling pathway regulating flavonoid biosynthesis.

Phytohormonal Regulation

Phytohormones such as jasmonates, gibberellins, and auxins play crucial roles in modulating the phenylpropanoid pathway. Jasmonates, for instance, are known to induce the expression of flavonoid biosynthetic genes as part of the plant's defense response.

The following diagram depicts the influence of various phytohormones on the phenylpropanoid pathway.

Conclusion

The biosynthesis of naringin in plants is a well-defined pathway involving a series of enzymatic reactions that are subject to intricate regulatory control. A thorough understanding of this pathway, from the kinetic properties of its enzymes to the signaling networks that govern its activity, is essential for researchers in plant science, and for professionals in the pharmaceutical industry seeking to leverage the medicinal properties of this valuable flavonoid. The data and protocols presented in this guide are intended to serve as a valuable resource for advancing research and development in this important area.

References

- 1. UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase. Purification and characterization of an enzyme catalyzing the production of bitter compounds in citrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 3. medium.com [medium.com]

- 4. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]

- 5. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavanone-specific 7-O-glucosyltransferase activity in Citrus paradisi seedlings: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Flavonoid Naringin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naringin (B1676962), a flavanone-7-O-glycoside, is a prominent bioactive compound primarily found in citrus fruits, contributing significantly to their characteristic bitter taste. This technical guide provides an in-depth overview of the natural sources and distribution of naringin, detailing its concentration in various citrus species and their anatomical parts. Furthermore, this document elucidates the biosynthetic pathway of naringin, outlines detailed experimental protocols for its extraction and quantification, and explores its interaction with key cellular signaling pathways, including the MAPK, NF-κB, and apoptosis pathways. All quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using Graphviz diagrams to enhance comprehension for research and drug development applications.

Natural Sources and Distribution of Naringin

Naringin is predominantly found in fruits of the Citrus genus, with particularly high concentrations in grapefruit (Citrus paradisi), pummelo (Citrus maxima), and bitter orange (Citrus aurantium).[1][2] Its concentration varies significantly depending on the species, cultivar, maturity of the fruit, and the specific part of the fruit.[3][4] Generally, the highest concentrations of naringin are found in the pith (albedo and membranes) and peel of the fruit, with lower levels in the juice and seeds.[5] Immature fruits tend to have higher concentrations of naringin than mature ones.[3]

Quantitative Distribution of Naringin in Citrus Fruits

The following tables summarize the quantitative data on naringin content across various citrus species and their different parts, compiled from multiple studies.

Table 1: Naringin Content in Different Citrus Species

| Citrus Species | Fruit Part | Naringin Concentration | Reference |

| Grapefruit (Citrus paradisi) | Peel | 2300 µg/mL | [5] |

| Juice | 100 - 800 ppm | [6] | |

| Seeds | 200 µg/mL | [5] | |

| Pummelo (Citrus maxima) | Peel | 3910 µg/mL | [5] |

| Juice | 220 µg/mL | [5] | |

| Sour Orange (Citrus aurantium) | Fruit | 47.1 µg/mL | [5] |

| Flower (Ovary) | 9.036 µg/mL | [5] | |

| Flower (Stigma) | 2.554 µg/mL | [5] | |

| Flower (Receptacle) | 1.3444 µg/mL | [5] | |

| Lime (Citrus aurantiifolia) | Skin | 517.2 µg/mL | [5] |

| Juice | 98 µg/mL | [5] | |

| Seed | 29.2 µg/mL | [5] | |

| Sweet Orange (Citrus sinensis) | Juice | Not detected | [6] |

| Tangerine (Citrus reticulata) | Juice | Not detected | [6] |

Table 2: Naringin Content in Different Parts of Grapefruit (Citrus paradisi)

| Grapefruit Variety | Tissue | Naringin Concentration (mg/100 g DW) | Reference |

| Grapefruit | Albedo | 940.26 | [4] |

| Orange | Albedo | 791.17 | [4] |

| Mandarin | Albedo | 602.10 | [4] |

Biosynthesis of Naringin

Naringin is synthesized in plants through the phenylpropanoid pathway.[7] This metabolic route converts the amino acid L-phenylalanine into naringenin (B18129), the aglycone of naringin, through a series of enzymatic steps. Naringenin is then glycosylated to form naringin.

The key enzymes involved in the biosynthesis of naringenin are:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[8]

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[8]

-

4-coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[8]

-

Chalcone (B49325) synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[9]

-

Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.[9]

Finally, naringenin is converted to naringin by the action of specific glycosyltransferases.

Experimental Protocols

Extraction of Naringin from Citrus Peel

This section details a common method for the extraction of naringin from citrus peel.

Materials:

-

Fresh citrus peels (e.g., grapefruit, pummelo)

-

Distilled water

-

n-Hexane

-

Oven or freeze-dryer

-

Grinder or blender

-

Maceration vessel

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

Sample Preparation:

-

Thoroughly wash fresh citrus peels with distilled water.

-

Separate the albedo (white, spongy inner part) from the flavedo (colored outer part).

-

Dry the albedo at 50-60°C in an oven or using a freeze-dryer until a constant weight is achieved.

-

Grind the dried albedo into a fine powder.[10]

-

-

Maceration:

-

Soak 50 g of the dried albedo powder in 550 mL of methanol in a sealed vessel for 3 days at room temperature.[10]

-

-

Filtration and Concentration:

-

Filter the mixture to separate the methanol extract from the solid residue.

-

Concentrate the methanol extract using a rotary evaporator to obtain a crude extract.[10]

-

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in 50 mL of hot water (70°C).

-

Transfer the aqueous solution to a separatory funnel and extract twice with 20 mL of n-hexane to remove non-polar impurities.[10]

-

Discard the n-hexane layer and collect the aqueous layer.

-

-

Crystallization:

-

To the aqueous layer, add 25 mL of isopropanol and heat the mixture until the volume is reduced by half.[10]

-

Cool the solution in a refrigerator to induce crystallization of naringin.

-

Collect the crystals by filtration and wash with cold water.

-

Dry the purified naringin crystals.

-

Quantification of Naringin using High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC method for the quantification of naringin.[11][12]

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (pH 3.5) and acetonitrile (B52724) (75:25 v/v).[12]

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: Ambient.[12]

-

Detection Wavelength: 282 nm.[12]

-

Injection Volume: 10 µL.[11]

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of naringin standard of known concentration in HPLC-grade methanol.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

-

Sample Preparation:

-

Accurately weigh the extracted naringin sample and dissolve it in a known volume of methanol.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Record the chromatograms and the peak areas for naringin.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the naringin standards against their corresponding concentrations.

-

Determine the concentration of naringin in the sample by interpolating its peak area on the calibration curve.

-

Interaction with Cellular Signaling Pathways

Naringin and its aglycone, naringenin, have been shown to modulate several key cellular signaling pathways involved in inflammation, cell survival, and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Naringin has been demonstrated to inhibit the activation of the MAPK pathway, particularly the phosphorylation of p38 MAPK, ERK1/2, and JNK, in response to cellular stress, such as high glucose conditions.[13] This inhibitory effect contributes to its protective role against oxidative stress-induced cell injury.[13]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Naringin has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[14][15] It can suppress the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[14] This leads to a downregulation of pro-inflammatory genes, such as those encoding for cell adhesion molecules (VCAM-1, ICAM-1) and chemokines (MCP-1).[14]

Apoptosis Signaling Pathway

Naringin and its aglycone naringenin can induce apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16] They can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria.[16][17] This triggers the activation of caspase-9 and the subsequent executioner caspase-3, leading to programmed cell death.[17][18] Naringin has also been shown to block the PI3K/AKT signaling pathway, which is a pro-survival pathway, thereby promoting apoptosis.[19]

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of Naringin from Citrus Fruits by High-Performance Liquid Chromatography - a Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 5. Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. scispace.com [scispace.com]

- 9. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Method for Isolation of Naringin Compound from Citrus maxima [scirp.org]

- 11. science.lpnu.ua [science.lpnu.ua]

- 12. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Naringin attenuates diabetic retinopathy by inhibiting inflammation, oxidative stress and NF-κB activation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. spandidos-publications.com [spandidos-publications.com]

A Technical Guide to the Physicochemical Properties of Naringin Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of naringin (B1676962) powder. The information is curated to support research, development, and formulation activities involving this prominent citrus flavonoid. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical methods are provided.

Core Physicochemical Properties

Naringin, a flavanone (B1672756) glycoside, is the major flavonoid in grapefruit and is responsible for its bitter taste. It is a crystalline solid, typically appearing as a white to pale beige powder.

Table 1: Key Physicochemical Identifiers of Naringin

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₃₂O₁₄ | [1] |

| Molecular Weight | 580.5 g/mol | [1] |

| CAS Number | 10236-47-2 | [1] |

Table 2: Thermal and Solubility Properties of Naringin

| Property | Value | Conditions | Source(s) |

| Melting Point | 83 °C to 170 °C | The wide range is due to variations in purity and experimental conditions. A common reported value is ~166 °C. | [1] |

| Solubility in Water | Sparingly soluble; ~0.5 g/L | 293.15 K | [2] |

| Solubility in Ethanol | Soluble; ~1 mg/mL | - | [3] |

| Solubility in DMSO | Soluble; ~10 mg/mL | - | [3] |

| Solubility in DMF | Soluble; ~20 mg/mL | - | [3] |

| Solubility in Aqueous Buffers | Sparingly soluble; ~0.5 mg/mL | 1:1 solution of DMF:PBS (pH 7.2) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of naringin.

Table 3: Spectroscopic Data for Naringin

| Spectroscopic Method | Key Peaks/Regions | Solvent/Technique | Source(s) |

| UV-Vis Spectroscopy | λmax: ~283-285 nm and ~327-330 nm | Methanol (B129727) or Ethanol | [3][4] |

| Infrared (IR) Spectroscopy | ~3423 cm⁻¹ (O-H stretch), ~2927 cm⁻¹ (C-H stretch), ~1641 cm⁻¹ (C=O stretch) | KBr pellet | [5] |

| ¹H NMR Spectroscopy | Key shifts for the aglycone part and sugar moieties. | DMSO-d₆ or Methanol-d₄ | [6] |

| ¹³C NMR Spectroscopy | Characteristic peaks for the flavonoid backbone and glycosidic units. | DMSO-d₆ or Methanol-d₄ | [6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of naringin are outlined below.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of naringin powder using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of dry naringin powder is finely ground. The open end of a capillary tube is pressed into the powder until a small amount of sample (2-3 mm in height) is packed into the sealed end.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.[7][8]

Determination of Solubility (Shake-Flask Method)

This protocol outlines a common method for determining the solubility of naringin in a given solvent.

-

Preparation of Supersaturated Solution: An excess amount of naringin powder is added to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved naringin is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[9][10]

UV-Visible Spectrophotometry

This protocol details the steps for obtaining the UV-Vis absorption spectrum of naringin.

-

Preparation of Standard Solution: A stock solution of naringin is prepared by accurately weighing a small amount of the powder and dissolving it in a suitable UV-transparent solvent (e.g., methanol or ethanol) in a volumetric flask.

-

Working Solution: The stock solution is diluted to a concentration that falls within the linear range of the spectrophotometer (typically in the µg/mL range).

-

Spectrophotometer Setup: The spectrophotometer is blanked using the same solvent used to prepare the working solution.

-

Spectral Scan: The absorbance of the naringin working solution is measured over a specific wavelength range (e.g., 200-400 nm) to determine the wavelength(s) of maximum absorbance (λmax).[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of naringin powder using FTIR spectroscopy with a KBr pellet.

-

Sample Preparation: A small amount of naringin powder (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder and ground to a fine, homogenous mixture.

-

Pellet Formation: The mixture is placed in a pellet press and compressed under high pressure to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[5][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for preparing a naringin sample for NMR analysis.

-

Sample Dissolution: An appropriate amount of naringin (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a small vial.[13]

-

Transfer to NMR Tube: The solution is transferred to an NMR tube to the appropriate height (typically 0.6-0.7 mL).

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the desired NMR experiments (e.g., ¹H, ¹³C, COSY) are performed.[13][14]

Signaling Pathways Modulated by Naringin

Naringin exerts its biological effects by modulating several key signaling pathways, particularly those involved in inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

Naringin has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It can suppress the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[15][16][17][18]

Modulation of the PI3K/Akt/mTOR Signaling Pathway

Naringin can influence cell proliferation and apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. By downregulating the phosphorylation of key proteins in this cascade, naringin can suppress the growth of certain cancer cells.[1][19][20][21]

Activation of the Nrf2/ARE Signaling Pathway

Naringin exhibits antioxidant effects by activating the Nrf2/ARE signaling pathway. It promotes the nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to the increased expression of protective enzymes like heme oxygenase-1 (HO-1).[22][23][24][25][26]

References

- 1. Naringin inhibits colorectal cancer cell growth by repressing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 5. New Method for Isolation of Naringin Compound from Citrus maxima [scirp.org]

- 6. Synthesis and Characterization of a Metal Complex Containing Naringin and Cu, and its Antioxidant, Antimicrobial, Antiinflammatory and Tumor Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. youtube.com [youtube.com]

- 9. Preparation and Physicochemical Properties of the Complex of Naringenin with Hydroxypropyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijrpr.com [ijrpr.com]

- 11. ijam.co.in [ijam.co.in]

- 12. Naringenin Ultrafine Powder Was Prepared by a New Anti-Solvent Recrystallization Method | MDPI [mdpi.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. DSpace [kb.osu.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modulation of the age-related nuclear factor-kappaB (NF-kappaB) pathway by hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. Naringin inhibits autophagy mediated by PI3K-Akt-mTOR pathway to ameliorate endothelial cell dysfunction induced by high glucose/high fat stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Naringin alleviates acetaminophen-induced acute liver injury by activating Nrf2 via CHAC2 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Naringenin Inhibits Superoxide Anion-Induced Inflammatory Pain: Role of Oxidative Stress, Cytokines, Nrf-2 and the NO−cGMP−PKG−KATPChannel Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]

Naringin: A Deep Dive into its Modulation of Cellular Signaling Pathways

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Naringin (B1676962), a flavanone (B1672756) glycoside predominantly found in citrus fruits, has emerged as a molecule of significant interest in the scientific community due to its wide array of pharmacological activities.[1] Its potential therapeutic applications, ranging from anti-inflammatory and antioxidant to anti-cancer effects, are fundamentally linked to its ability to modulate critical cellular signaling pathways.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which naringin exerts its influence on key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.

This document is intended for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of flavonoids. It offers a comprehensive overview of the signaling pathways affected by naringin, summarizes quantitative data from various studies, provides detailed experimental protocols for assessing its activity, and presents visual diagrams of the core signaling networks and experimental workflows. Upon ingestion, naringin is metabolized to its aglycone form, naringenin (B18129), which is largely responsible for its biological effects.[1] This guide will encompass the activities of both naringin and its metabolite, naringenin, in modulating cellular functions.

Core Signaling Pathways Modulated by Naringin

Naringin and its aglycone, naringenin, have been shown to interact with and modulate several key signaling pathways that are central to cellular processes such as proliferation, inflammation, apoptosis, and oxidative stress.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade involved in transmitting signals from the cell surface to the nucleus, thereby regulating a wide range of cellular activities, including cell proliferation, differentiation, inflammation, and apoptosis. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Key components of this pathway include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.

Naringin has been demonstrated to modulate the MAPK pathway, often leading to anti-inflammatory and anti-cancer effects.[1] Studies have shown that naringin can inhibit the phosphorylation of p38 MAPK, ERK1/2, and JNK in various cell types, including cardiac cells and fibroblasts.[3][4][5] This inhibition of MAPK activation can, in turn, reduce the production of pro-inflammatory cytokines and mitigate cellular damage induced by stressors like high glucose.[3][5] For instance, in high glucose-induced injuries in H9c2 cardiac cells, naringin was found to protect against cellular damage by inhibiting the activation of the MAPK pathway and reducing oxidative stress.[3]

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is frequently observed in various diseases, including cancer. Naringin has been shown to exert inhibitory effects on the PI3K/Akt pathway in several cancer cell lines.[6][7]

Specifically, naringin treatment has been found to downregulate the phosphorylation of key proteins in this pathway, including PI3K, Akt, and the mammalian target of rapamycin (B549165) (mTOR).[7] This inhibition of the PI3K/Akt/mTOR cascade can lead to the suppression of cancer cell proliferation and the induction of apoptosis.[7][8] In some contexts, naringin's modulation of this pathway can also induce autophagy, a cellular self-degradation process that can either promote cell survival or lead to cell death depending on the cellular context.[8][9]

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

Naringin is a well-documented inhibitor of the NF-κB pathway.[1][10] It has been shown to prevent the degradation of IκBα, thereby keeping NF-κB in the cytoplasm and inhibiting its transcriptional activity.[11] This mechanism underlies many of naringin's anti-inflammatory effects, as it leads to a reduction in the expression of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[2][10] The inhibitory effect of naringin on NF-κB activation has been observed in various experimental models, including diabetic retinopathy and titanium particle-induced inflammation.[4][10]

Quantitative Data on Naringin's Effects

The following tables summarize quantitative data from various studies investigating the effects of naringin and naringenin on cellular signaling pathways and related biological responses.

Table 1: Inhibitory Concentration (IC50) of Naringin/Naringenin in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Naringin | Oral Cancer (KB-1) | 125.3 µM/mL | [12] |

| Naringenin | A549 (Lung) | 37.63 ± 7.27 µg/mL | [13] |

| Naringenin | MCF-7 (Breast) | 150 µM | [14] |

| Naringenin | HepG2 (Liver) | Not specified | [14] |

Table 2: Dose-Dependent Effects of Naringin on Signaling Protein Expression

| Cell Line | Treatment | Protein | Concentration | Fold Change/Effect | Reference |

| SW620 (CRC) | Naringin (48h) | p-PI3K | Increasing | Significant downregulation | [7] |

| SW620 (CRC) | Naringin (48h) | p-Akt | Increasing | Significant downregulation | [7] |

| SW620 (CRC) | Naringin (48h) | p-mTOR | Increasing | Significant downregulation | [7] |

| HCT116 (CRC) | Naringin (48h) | p-PI3K | Increasing | Significant downregulation | [7] |

| HCT116 (CRC) | Naringin (48h) | p-Akt | Increasing | Significant downregulation | [7] |

| HCT116 (CRC) | Naringin (48h) | p-mTOR | Increasing | Significant downregulation | [7] |

| SNU-1 (Gastric) | Naringin | p-PI3K/PI3K ratio | Dose-dependent | Downregulated | [15] |

| SNU-1 (Gastric) | Naringin | p-Akt/Akt ratio | Dose-dependent | Downregulated | [15] |

| H9c2 (Cardiac) | Naringin (2h pre-treatment) | p-p38 MAPK | 80 µM | Ameliorated HG-induced increase | [3] |

| H9c2 (Cardiac) | Naringin (2h pre-treatment) | p-ERK1/2 | 80 µM | Ameliorated HG-induced increase | [3] |

| H9c2 (Cardiac) | Naringin (2h pre-treatment) | p-JNK | 80 µM | Ameliorated HG-induced increase | [3] |

Table 3: Effects of Naringin on Inflammatory Cytokine Levels

| Model System | Treatment | Cytokine | Concentration | Effect | Reference |

| STZ-induced diabetic rats | Naringin (12 weeks) | TNF-α | 80 mg/kg | Down-regulated by ~50% | [10] |

| STZ-induced diabetic rats | Naringin (12 weeks) | IL-1β | 80 mg/kg | Down-regulated by ~50% | [10] |

| STZ-induced diabetic rats | Naringin (12 weeks) | IL-6 | 80 mg/kg | Down-regulated by ~50% | [10] |

| Fibroblasts from periprosthetic membrane | Naringin | TNF-α | Not specified | Suppressed Ti particle-induced secretion | [4] |

| Fibroblasts from periprosthetic membrane | Naringin | IL-6 | Not specified | Suppressed Ti particle-induced secretion | [4] |

Table 4: Effects of Naringin on Antioxidant Enzyme Activity

| Model System | Treatment | Enzyme/Molecule | Concentration | Effect | Reference |

| STZ-induced diabetic rats | Naringin (12 weeks) | GSH | 40 or 80 mg/kg | Up-regulated by 50% to 100% | [10] |

| STZ-induced diabetic rats | Naringin (12 weeks) | SOD | 40 or 80 mg/kg | Up-regulated by 50% to 100% | [10] |

| STZ-induced diabetic rats | Naringin (12 weeks) | CAT | 40 or 80 mg/kg | Up-regulated by 50% to 100% | [10] |

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides standardized protocols for key experiments used to investigate the effects of naringin on cellular signaling pathways.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells of interest

-

Naringin stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Naringin Treatment: The following day, replace the medium with fresh medium containing various concentrations of naringin (e.g., 20-200 µM/mL).[12] Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 1.5-4 hours at 37°C.[9]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Read the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[9][17]

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Western Blot Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.

Materials:

-

Treated and untreated cell lysates

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins and loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Wash cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins based on size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: After further washes, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Densitometry: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin, GAPDH).[1]

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive technique used to measure the expression levels of specific genes.

Materials:

-

Treated and untreated cells

-

RNA extraction kit (e.g., TRIzol reagent)

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Gene-specific primers

-

Real-time PCR system

Protocol:

-

RNA Extraction: Extract total RNA from cells using an RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.[1]

-

qRT-PCR Reaction: Set up the qRT-PCR reaction by mixing the cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and the master mix.[1]

-

Thermal Cycling: Perform the qRT-PCR in a real-time PCR system using a standard thermal cycling protocol, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[1]

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target gene, often using the 2^-ΔΔCt method, after normalizing to the reference gene.

References

- 1. researchgate.net [researchgate.net]

- 2. Naringin attenuates diabetic retinopathy by inhibiting inflammation, oxidative stress and NF-κB activation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naringin inhibits titanium particles-induced up-regulation of TNF-α and IL-6 via the p38 MAPK pathway in fibroblasts from hip periprosthetic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Naringin inhibits colorectal cancer cell growth by repressing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTT (Assay protocol [protocols.io]

- 10. Inhibitory Effects of Naringenin on LPS-Induced Skin Inflammation by NF-κB Regulation in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of potential therapeutic target of naringenin in breast cancer stem cells inhibition by bioinformatics and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. origene.com [origene.com]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. broadpharm.com [broadpharm.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. bio-rad.com [bio-rad.com]

A Technical Guide to the Foundational Therapeutic Potential of Naringin

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Naringin (B1676962), a flavanone (B1672756) glycoside predominantly found in citrus fruits, has garnered significant scientific attention for its broad spectrum of pharmacological activities.[1][2] As a natural compound, it presents a promising avenue for therapeutic development across various disease modalities. Its biological effects are largely attributed to its aglycone, naringenin (B18129), which is formed upon hydrolysis in the body.[3] This technical guide provides an in-depth overview of the foundational research into naringin's therapeutic potential, focusing on its core mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols.

Anti-inflammatory and Antioxidant Mechanisms

Naringin exerts potent anti-inflammatory and antioxidant effects, which are foundational to its therapeutic potential in numerous pathologies.[1][4] It actively participates in the body's immune response and helps maintain the integrity of the immune barrier.[2][3]

1.1. Modulation of Inflammatory Signaling Pathways

Naringin's anti-inflammatory activity is primarily mediated through the inhibition of key pro-inflammatory signaling cascades. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of inflammatory cytokines, chemokines, and adhesion molecules.[3][5][6][7] By blocking NF-κB, naringin effectively reduces the production of mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][3] Furthermore, naringin can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, reducing the phosphorylation of p38 and JNK, which also play crucial roles in the inflammatory response.[3][7]

Caption: Naringin's inhibition of MAPK and NF-κB signaling pathways.

1.2. Enhancement of Antioxidant Defenses

Naringin combats oxidative stress through a dual mechanism: direct scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant systems.[5][6] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][8] Upon activation by naringin, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of various antioxidant and cytoprotective enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[3][9][10] This upregulation of the cellular antioxidant defense system protects against oxidative damage.[3][10]

Caption: Naringin activates the Nrf2/ARE antioxidant defense pathway.

Table 1: Quantitative Data on Anti-inflammatory and Antioxidant Effects

| Effect | Model System | Treatment/Concentration | Key Result | Reference |

| Anti-inflammatory | Murine colitis model | Naringenin | Inhibition of TLR4 and NF-κB activity; downregulation of iNOS, ICAM-1, TNF-α, IL-6. | [5] |

| LPS-induced macrophages | Naringin | Inhibition of iNOS expression and NO production. | [1] | |

| Antioxidant | Streptozotocin-treated mice | Naringenin | Reduced TBARS and hydroperoxide levels in liver. | [11] |

| In vitro radical scavenging | Naringenin | IC50 for DPPH radical: 264.44 mM; IC50 for Nitric Oxide radical: 185.6 µM. | [11] | |

| Scopolamine-induced dementia (rats) | Naringenin (100 mg/kg) | Significantly augmented hippocampal levels of Nrf2, SOD, CAT, and GSH. | [9] |

Anticancer Potential

Naringin demonstrates significant anticancer effects across various cancer types by modulating multiple cellular signaling pathways involved in cell survival, proliferation, and metastasis.[12][13][14]

2.1. Inhibition of Proliferation and Induction of Apoptosis

A primary anticancer mechanism of naringin involves the inhibition of the PI3K/Akt/mTOR signaling pathway.[5][12][13] This pathway is frequently overactive in cancer, promoting cell growth and survival. Naringin's inhibition of this cascade leads to G1-phase cell cycle arrest and induction of apoptosis (programmed cell death).[1][12] Apoptosis is further promoted by naringin through the activation of the intrinsic mitochondrial pathway, involving the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.[15]

Caption: Naringin inhibits the PI3K/Akt/mTOR pathway and induces apoptosis.

2.2. Anti-Angiogenesis and Anti-Metastasis

Naringin also impedes tumor growth by inhibiting angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[12] It targets key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). Furthermore, studies have shown that naringin can suppress the invasion and metastasis of cancer cells, although the precise mechanisms are still under investigation.[5][12]

Table 2: Quantitative Data on Anticancer Effects

| Cancer Type | Model System | Concentration/Dose | Key Result | Reference |

| Colon Cancer | HT-29 cell line | 0.71–2.85 mM (Naringenin) | Inhibition of cell proliferation. | [5] |

| Various Cancers | Four cancer cell lines | >0.04 mM | Significant antiproliferative activity. | [5][12] |

| Triple-Negative Breast Cancer | MDA-MB-231, etc. | Naringin | Suppressed cell proliferation, increased G1 cycle arrest, and blocked β-catenin signaling. | [14] |

| Glioblastoma | U-87 cell line & mouse xenograft | Naringin | Reduced cell proliferation and viability in vitro; suppressed tubulogenesis and reduced tumor size in vivo. | [14] |

Neuroprotective Effects

Naringin exhibits significant neuroprotective properties, making it a candidate for therapeutic intervention in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][9][16] Its neuroprotective actions stem from its ability to cross the blood-brain barrier and modulate multiple pathways involved in neuronal survival.[16][17]

Key mechanisms include:

-

Combating Oxidative Stress: As detailed previously, naringin's activation of the Nrf2 pathway reduces oxidative damage, a key factor in neurodegeneration.[9]

-

Anti-inflammatory Action: It suppresses neuroinflammation by inhibiting microglial activation and reducing the production of pro-inflammatory cytokines in the central nervous system.[9][18]

-

Modulation of Apoptosis: Naringin prevents neuron apoptosis by regulating Bcl-2 family proteins and inhibiting caspases.[19]

-

Regulation of Neurotransmitter Systems: In models of Alzheimer's, naringin has been shown to increase acetylcholine (B1216132) (ACh) content by inhibiting acetylcholinesterase (AChE) activity.[9][20]

-

Tau and Amyloid-β Regulation: Evidence suggests naringin can reduce the hyperphosphorylation of Tau protein and modulate amyloid-β metabolism, two key pathological hallmarks of Alzheimer's disease.[3][20]

Table 3: Quantitative Data on Neuroprotective Effects

| Disease Model | Animal Model | Dose | Key Result | Reference |

| Alzheimer's Disease | Mouse model | Naringin | Decreased expression of CDK-5 and p-Tau; increased ChAT activity and decreased AChE activity. | [20] |

| Scopolamine-induced Dementia | Rat model | Naringenin (100 mg/kg) | Diminished hippocampal MDA levels and AChE activity. | [9] |

| Parkinson's Disease | Animal models | Naringin | Restores mitochondrial complex activities; reduces inflammatory responses and protects dopaminergic neurons. | [19] |

Cardioprotective and Metabolic Benefits

Naringin demonstrates considerable potential in the prevention and treatment of cardiovascular diseases and metabolic syndrome.[4][8][21][22]

4.1. Cardiovascular Protection

Its cardioprotective effects are multifaceted, involving the reduction of oxidative stress and inflammation within cardiovascular tissues.[6][23] Naringin improves endothelial function, enhances nitric oxide (NO) bioavailability, and has shown benefits in animal models of myocardial ischemia-reperfusion injury by reducing infarct size and preserving cardiac function.[6][8][23] It can blunt apoptotic and hypertrophic responses in cardiomyocytes through the modulation of PI3K/Akt and Nrf2 pathways.[8]

4.2. Amelioration of Metabolic Syndrome

Naringin addresses several components of metabolic syndrome:[24][25]

-

Dyslipidemia: It improves lipid profiles by lowering total cholesterol, LDL, and triglycerides.[25][26] One mechanism involves the inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol synthesis.[25][26]

-

Hyperglycemia: Naringin can improve glucose tolerance, increase insulin (B600854) sensitivity, and lower fasting blood glucose levels.[21][25]

-

Hypertension: It exhibits anti-hypertensive effects, partly through the modulation of the renin-angiotensin system.[8][27]

Table 4: Quantitative Data on Cardioprotective and Metabolic Effects

| Condition | Model System | Dose | Key Result | Reference |

| Hypercholesterolemia | Human clinical trial | 400 mg naringin/day for 8 weeks | Decrease in LDL-cholesterol levels; increase in SOD and catalase activity. | [28] |

| Metabolic Syndrome | High-fat diet-fed rats | ~100 mg/kg/day naringin | Normalized systolic blood pressure, improved glucose intolerance and vascular dysfunction. | [27] |

| Diabetes | Diabetic rats | 50 mg/kg naringin for 30 days | Ameliorated serum cholesterol, triglycerides, and LDL; significantly increased HDL. | [25] |

| Diabetes | Diabetic rats | 50 & 100 mg/kg naringin for 28 days | Significantly decreased total cholesterol, triglycerides, and LDL; increased HDL. | [25] |

Key Experimental Methodologies

This section outlines common protocols used to investigate the therapeutic potential of naringin.

5.1. General Experimental Workflow

A typical preclinical investigation of naringin follows a logical progression from initial screening to in vivo validation.

Caption: Standard preclinical experimental workflow for evaluating naringin.

5.2. Detailed Protocols

-

Naringin Extraction and Purification:

-

Method: Microwave-assisted extraction (MAE) or aqueous two-phase systems (ATPS) can be used for initial extraction from citrus peel.[3][29]

-

Purification: DM101 macroporous resin chromatography is an effective method. Optimal conditions can involve loading a sample at a concentration of 0.075 mg/mL (pH 3.5) with a flow rate of 1.5 mL/min to achieve high purity and yield.[30]

-

-

In Vitro Cell Viability Assay (MTT Assay):

-

Seed cells (e.g., cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of naringin for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation by viable cells.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

-

-

Western Blot for Protein Expression (e.g., p-Akt, Nrf2):

-

Lyse treated and control cells or tissue homogenates in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by molecular weight using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

In Vivo High-Carbohydrate, High-Fat (HCHF) Diet Model for Metabolic Syndrome:

-

Animals: Use male Wistar or Sprague-Dawley rats.

-

Diet: Feed rats an HCHF diet (e.g., ~45% fat, ~35% carbohydrate with high fructose (B13574) content) for 8-16 weeks to induce obesity, insulin resistance, and hypertension.

-

Treatment: Administer naringin (e.g., 50-100 mg/kg/day) via oral gavage for the last 4-8 weeks of the diet protocol.

-

Endpoints: Monitor body weight, food intake, and blood pressure weekly. At the end of the study, perform an oral glucose tolerance test (OGTT). Collect blood for analysis of plasma lipids, insulin, and inflammatory markers. Harvest tissues (liver, heart, adipose) for histological analysis and molecular studies (e.g., Western blot, qPCR).[27]

-

Clinical Evidence and Future Directions

While preclinical evidence for naringin's therapeutic potential is robust, human clinical data remains limited.[26][28][31] A few small-scale trials have shown promising results, particularly in improving lipid profiles in hypercholesterolemic individuals.[28] One study registered at clinicaltrials.gov (NCT03582553) aimed to evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of a naringenin extract (150 mg to 900 mg) in healthy volunteers.[28][32]

The primary challenges for clinical translation are naringin's low aqueous solubility and poor bioavailability, which limit its therapeutic efficacy.[33][34] Future research must focus on:

-

Conducting large-scale, randomized controlled trials to confirm the efficacy and establish optimal dosing for specific conditions.

-

Developing advanced drug delivery systems (e.g., nanoparticles, liposomes, solid dispersions) to enhance the solubility and bioavailability of naringin, thereby realizing its full therapeutic potential.[33][34]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of citrus flavonoids, naringin and naringenin, on metabolic syndrome and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. news-medical.net [news-medical.net]

- 9. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Research progress on the anti-tumor effect of Naringin [frontiersin.org]

- 14. Frontiers | A Systematic Review of the Preventive and Therapeutic Effects of Naringin Against Human Malignancies [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Neuropharmaceutical Properties of Naringin Against Alzheimer's and Parkinson's Diseases: Naringin Protection Against AD and PD - PMC [pmc.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. caringsunshine.com [caringsunshine.com]

- 22. Biological activities, Molecular mechanisms, and Clinical application of Naringin in Metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Endothelial and Cardiovascular Effects of Naringin: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Preventive Effect of Naringin on Metabolic Syndrome and Its Mechanism of Action: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. caringsunshine.com [caringsunshine.com]

- 27. Naringin Improves Diet-Induced Cardiovascular Dysfunction and Obesity in High Carbohydrate, High Fat Diet-Fed Rats - ProQuest [proquest.com]

- 28. The Therapeutic Potential of Naringenin: A Review of Clinical Trials - ProQuest [proquest.com]

- 29. mdpi.com [mdpi.com]

- 30. mdpi.com [mdpi.com]

- 31. The Therapeutic Potential of Naringenin: A Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ClinicalTrials.gov [clinicaltrials.gov]

- 33. researchgate.net [researchgate.net]

- 34. Biological Activities and Solubilization Methodologies of Naringin [mdpi.com]

An In-depth Technical Guide to the Antioxidant Properties of Naringin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the antioxidant properties of naringin (B1676962), a prominent flavanone (B1672756) glycoside found in citrus fruits. Intended for researchers, scientists, and professionals in drug development, this document delves into the multifaceted mechanisms by which naringin confers its antioxidant effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Introduction to Naringin and its Antioxidant Potential

Naringin (4′,5,7-trihydroxyflavanone-7-rhamnoglucoside) is a major flavonoid in citrus fruits, particularly grapefruit, contributing to their characteristic bitter taste.[1] Beyond its gustatory properties, naringin has garnered significant scientific interest for its broad spectrum of pharmacological activities, including anti-inflammatory, anti-carcinogenic, and, most notably, antioxidant effects.[2][3] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Naringin's ability to counteract oxidative stress positions it as a promising candidate for the development of novel therapeutic and preventative strategies.[3]

This guide will elucidate the dual nature of naringin's antioxidant action: its direct capacity to scavenge free radicals and chelate pro-oxidant metal ions, and its indirect role in modulating endogenous antioxidant defense systems through the activation of key signaling pathways.

Direct Antioxidant Mechanisms of Naringin

Naringin exerts direct antioxidant effects through two primary mechanisms: free radical scavenging and metal ion chelation.

Free Radical Scavenging Activity

Naringin can directly neutralize a variety of free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, hydroxyl radicals (•OH), and superoxide (B77818) anions (O₂•⁻).[2][4] This activity is largely attributed to the presence of hydroxyl groups in its chemical structure, which can donate a hydrogen atom to a free radical, thereby stabilizing it. The following tables summarize the in vitro free radical scavenging activity of naringin from various studies, quantified by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

Table 1: DPPH Radical Scavenging Activity of Naringin

| IC50/EC50 | Reference |

| 11.2 µM | [2] |

| 264.44 µM | [4] |

| 31.8 µg/mL | [5] |

| 80 µg/mL | [6] |

Table 2: ABTS Radical Scavenging Activity of Naringin

| IC50 | Reference |

| 0.71 µg/mL | [7] |

| 282 µg/mL | [8] |

Table 3: Hydroxyl Radical (•OH) Scavenging Activity of Naringin

| IC50 | Reference |

| 251.1 µM | [4] |

| 183 µg/mL | [7] |

| 366.3 µg/mL | [9] |

| 1.06 µmol/L (with EDTA) | |

| 1.55 µmol/L (without EDTA) |

Table 4: Superoxide Anion (O₂•⁻) Scavenging Activity of Naringin

| IC50/EC90 | Reference |

| 360.03 µM (IC50) | [4] |

| 10.95 µM (EC90) | [2] |

| 452.0 µg/mL (IC50) | [9] |

| 104 µg/mL (IC50) | [6] |

Metal Ion Chelating Activity

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals through Fenton-like reactions. Naringin possesses the ability to chelate these metal ions, rendering them redox-inactive and thereby preventing the initiation of oxidative damage.[1]

Table 5: Metal Chelating Activity of Naringin

| Assay | Activity | Reference |

| Iron (Fe²⁺) Chelation | 83 ± 2.01% at 400 µg/mL | [10][11] |

Indirect Antioxidant Mechanisms of Naringin

Beyond its direct scavenging and chelating activities, naringin significantly contributes to cellular antioxidant defense by upregulating the expression and activity of endogenous antioxidant enzymes. This is primarily achieved through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.

Modulation of Endogenous Antioxidant Enzymes

Naringin has been demonstrated to enhance the activity of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).

-

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of superoxide anions into molecular oxygen and hydrogen peroxide.

-

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): This enzyme catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides at the expense of glutathione.

The following table summarizes the observed effects of naringin on the activity of these enzymes in various experimental models.

Table 6: Effect of Naringin on Endogenous Antioxidant Enzyme Activity

| Enzyme | Effect | Experimental Model | Reference |

| SOD | ↑ Activity | db/db mice cardiac tissue | [12] |

| ↑ Activity | Human nucleus pulposus cells | [13] | |

| ↑ Activity | Diclofenac-treated rats | [14] | |

| Restored Activity | DEN/2AAF-induced HCC model rats | [15] | |

| ↑ Activity | STZ-induced diabetic rats | [16] | |

| CAT | ↑ Activity | STZ-induced diabetic rats | [16] |

| ↑ Activity | Broilers challenged with LPS | [17] | |

| Restored Activity | AlCl₃-induced oxidative stress in mice | [18] | |

| ↑ Activity | rMC1 cells in high glucose | [6] | |

| GPx | ↑ Activity | HFFD-fed rats | [19] |

| ↑ Activity | Diclofenac-treated rats | [14] | |

| Restored Activity | DEN/2AAF-induced HCC model rats | [15] | |

| ↑ Activity | STZ-induced diabetic rats | [16] |

Activation of the Nrf2-ARE Signaling Pathway

The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or Nrf2 activators like naringin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.

Naringin has been shown to activate Nrf2 through the modulation of several upstream protein kinases, including Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinases (MAPKs) such as c-Jun N-terminal kinase (JNK) and Extracellular signal-regulated kinase (ERK).[20][21] This activation leads to the increased expression of a battery of downstream targets, including SOD, CAT, GPx, Heme Oxygenase-1 (HO-1), and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Caption: Naringin-mediated activation of the Nrf2-ARE signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide for the evaluation of naringin's antioxidant properties.

In Vitro Antioxidant Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare various concentrations of naringin in a suitable solvent.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the naringin solutions to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.

-

Determine the IC50 value from a plot of scavenging percentage against naringin concentration.

-

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore, leading to a reduction in absorbance.

-

Protocol:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

-

Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•⁺.

-

Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of various concentrations of naringin to the diluted ABTS•⁺ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging and the IC50 value as described for the DPPH assay.

-

-

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Add a small volume of the naringin solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant, such as Trolox.

-

Cellular and In Vivo Antioxidant Assays

-

Principle: The activities of SOD, CAT, and GPx are typically measured in cell lysates or tissue homogenates using commercially available assay kits or established spectrophotometric methods.

-

General Protocol:

-

Prepare cell lysates or tissue homogenates in an appropriate buffer.

-

Determine the protein concentration of the lysates/homogenates using a standard method (e.g., Bradford assay).

-